3-(1-Amino-2-hydroxyethyl)-4-nitrophenol
Description
3-(1-Amino-2-hydroxyethyl)-4-nitrophenol (CAS: 1213132-49-0) is a nitrophenol derivative with a molecular formula of C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol . Structurally, it features a nitro group (-NO₂) at the 4-position and a 1-amino-2-hydroxyethyl substituent (-CH(NH₂)CH₂OH) at the 3-position of the phenolic ring. This compound is categorized as an organic building block, suggesting its utility in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-(1-amino-2-hydroxyethyl)-4-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c9-7(4-11)6-3-5(12)1-2-8(6)10(13)14/h1-3,7,11-12H,4,9H2 |
InChI Key |
SKKWSXQCMHNGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol may involve large-scale nitration and subsequent functional group modifications under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
The major products formed from these reactions include various substituted phenols, aminophenols, and nitrophenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Amino-2-hydroxyethyl)-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Nitrophenol Derivatives
Structural and Physical Properties
The compound is compared to structurally related nitrophenol derivatives, focusing on substituent positions, functional groups, and molecular characteristics:
Key Observations :
- Substituent Effects: The hydroxyethyl-amino group in 3-(1-Amino-2-hydroxyethyl)-4-nitrophenol increases its molecular weight and polarity compared to simpler amino-nitrophenol isomers (e.g., 4-Amino-3-nitrophenol). This may enhance solubility in polar solvents .
- Melting Points: Amino-nitrophenol isomers exhibit melting points between 125–153°C, but data for the hydroxyethyl-substituted derivative are lacking .
Catalytic and Photocatalytic Activity
- 4-Nitrophenol Derivatives: Compounds like 4-nitrophenol are widely studied for catalytic reduction to 4-aminophenol, a precursor for pharmaceuticals like paracetamol. Gold nanoclusters (Au-NCs) and copper phthalocyanines have shown high efficiency in these reactions .
Toxicity and Environmental Impact
4-Nitrophenol and Derivatives
- 4-Nitrophenol: Associated with hematological effects (e.g., methemoglobinemia) and ocular toxicity (cataracts) in animal studies. Intermediate degradation products may exhibit higher toxicity than the parent compound .
3-(1-Amino-2-hydroxyethyl)-4-nitrophenol
- No direct toxicity data are available.
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